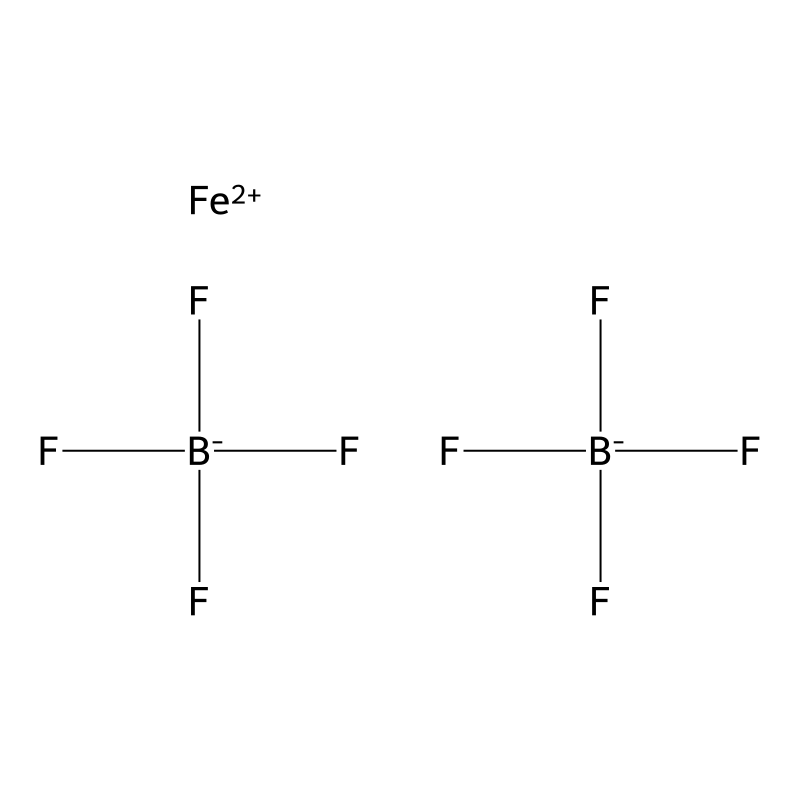

Iron(II) tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- High solubility in water and organic solvents: This allows for its use in diverse reaction environments [Source: Sigma-Aldrich product page on Iron(II) tetrafluoroborate, ].

- Non-hygroscopic nature: Unlike many other iron(II) salts, Fe(BF4)2 doesn't readily absorb moisture from the air, improving its handling and storage [Source: Sigma-Aldrich product page on Iron(II) tetrafluoroborate, ].

- Source of well-defined Fe(II) ion: The tetrafluoroborate anion (BF4-) is weakly coordinating, meaning it minimally interacts with the central iron(II) ion, making it a good precursor for studying the intrinsic properties of iron(II) in various reactions [Source: Journal of the American Chemical Society, "Iron(II) Tetrafluoroborate as a Versatile Precursor for Iron(II) Catalysis", ].

Here are some specific research areas where Iron(II) tetrafluoroborate shows promise:

Catalysis

- Green reduction of aldehydes to alcohols: Fe(BF4)2 acts as a catalyst in transfer hydrogenation reactions, converting aldehydes (RCHO) to alcohols (RCH2OH) using a hydrogen donor molecule. This method offers an environmentally friendly alternative to traditional reduction methods [Source: Sigma-Aldrich product page on Iron(II) tetrafluoroborate, ].

- Polymerization reactions: Research suggests Fe(BF4)2 can initiate the polymerization of certain monomers, potentially leading to the development of new polymeric materials [Source: Journal of Polymer Science Part A: Polymer Chemistry, "Iron(II) Tetrafluoroborate-Initiated Ring-Opening Metathesis Polymerization of Dicylcopentadienyl Derivatives", ].

Material Science

- Precursor for iron-based materials: Fe(BF4)2 can be used as a starting material for synthesizing various iron-containing compounds, including nanoparticles, thin films, and coordination polymers. These materials have potential applications in areas like catalysis, magnetism, and energy storage [Source: Inorganic Chemistry, "Iron(II) Tetrafluoroborate as a Versatile Precursor for Iron(II) Catalysis", ].

Iron(II) tetrafluoroborate, also known as ferrous tetrafluoroborate, is an inorganic compound with the chemical formula Fe(BF₄)₂. It exists in both anhydrous and hexahydrate forms, with the hexahydrate being particularly notable for its green color in aqueous solutions. The tetrafluoroborate ion is a weakly coordinating anion, making iron(II) tetrafluoroborate a versatile precursor for various iron(II) coordination complexes. These complexes are utilized in a range of

Iron(II) tetrafluoroborate is considered harmful if swallowed, inhaled, or comes into contact with skin. It can cause severe skin burns and eye damage [4]. Safety precautions such as wearing gloves, goggles, and working in a fume hood are essential when handling this compound [4].

Data source:

- Wikipedia Iron(II) tetrafluoroborate)

- Molekula Iron(II) tetrafluoroborate hexahydrate:

- Iron(II) Tetrafluoroborate Datasheet (Note: This source is from a chemical supplier and may not be peer-reviewed scientific literature)

- Iron(II) Tetrafluoroborate hexahydrate Safety Data Sheet ([Safety Data Sheet link](

Iron(II) tetrafluoroborate can be synthesized through various methods:

- Direct Reaction: The compound can be formed by reacting iron(II) oxide or iron(II) hydroxide with tetrafluoroboric acid.

- Hydration: The hexahydrate form can be obtained by dissolving the anhydrous salt in water under controlled conditions.

- Ligand Reactions: It can also be synthesized through reactions involving functionalized ligands that coordinate with iron(II), leading to the formation of complex structures .

Iron(II) tetrafluoroborate has several applications:

- Catalysis: It is widely used as a catalyst in organic reactions, such as hydrogenation and addition reactions.

- Coordination Chemistry: The compound serves as a precursor for synthesizing various coordination complexes that have applications in materials science and catalysis.

- Research: It is utilized in studies exploring the properties of metal-ligand interactions and the development of new catalytic systems .

Studies on the interactions of iron(II) tetrafluoroborate reveal its ability to form stable complexes with various ligands. These interactions are crucial for understanding its catalytic properties and reactivity patterns. For example, research has shown that it can form bis-ligand complexes that exhibit unique structural characteristics and reactivity profiles . Additionally, the interaction of iron(II) tetrafluoroborate with different solvents and ligands influences its coordination environment, affecting both stability and reactivity.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Iron(II) chloride | FeCl₂ | More stable in air; commonly used in synthesis. |

| Iron(III) chloride | FeCl₃ | Stronger oxidizing agent; used in water treatment. |

| Iron(II) sulfate | FeSO₄ | More soluble; used in agriculture and medicine. |

| Iron(III) sulfate | Fe₂(SO₄)₃ | Used as a coagulant; more toxic than Iron(II). |

| Iron(II) acetate | Fe(C₂H₃O₂)₂ | Used in organic synthesis; less reactive than tetrafluoroborate. |

Iron(II) tetrafluoroborate's weakly coordinating nature allows for greater flexibility in forming coordination complexes compared to more stable salts like iron(II) chloride or sulfate .

A modified reverse micelle method using Tergitol NP9 surfactant and ascorbic acid as a reducing agent produces cubic nanoparticles of Fe(Htrz)₂(trz). Key parameters include:

| Parameter | Optimal Value | Impact on Morphology |

|---|---|---|

| Reaction temperature | 80°C (heating phase) | Ensures surfactant mixing efficiency |

| Reaction time | 1 hour (room temp) | Controls nanoparticle growth |

| Surfactant ratio | 4 g per solution | Directs cubic vs. rod-like structures |

| Ascorbic acid amount | 10 mg | Prevents oxidation of Fe²⁺ |

Under these conditions, cubic nanoparticles with average dimensions of 49 ± 4 nm form, while deviations in surfactant concentration or reaction duration yield nanorods.

Subcomponent Exchange in Heterobimetallic Cages

Steric hindrance and electronic effects guide the assembly of cubic architectures. For example, reacting Fe(BF₄)₂·6H₂O with tris(2-aminoethyl)amine (TREN) and 2-formyl-6-methylpyridine yields CU-1(BF₄)₂₈, a cubic cage structure with high-spin Fe²⁺ centers (Fe–N bond lengths: 2.105(11) Å). Substituting methyl groups with less bulky substituents destabilizes the cubic geometry, highlighting ligand sterics as a critical design parameter.

Solvent-Mediated Polymorphism in Crystalline Fe(BF₄)₂ Derivatives

Solvent polarity and coordination environment significantly influence crystal packing and polymorphic outcomes.

Polymorphs of Fe(L₂)₂₂

Two polymorphs of Fe(L₂)₂₂ (L₂ = dipyrazolyl-triazine ligand) exhibit distinct symmetries:

| Polymorph | Space Group | Coordination Geometry | Fe–N Bond Lengths (Å) |

|---|---|---|---|

| α | Ia3d | Distorted octahedral | 2.08–2.12 |

| β | I41/acd | Trigonal prismatic | 2.10–2.14 |

Solvent Effects on Helical Arrays

In glutarohydrazide-based helicates, solvent polarity dictates ligand conformation:

- Acetonitrile: Twisted spiral arrangement in Fe₂(L₂)₂₄

- Ethyl acetate: Inverted U-shaped geometry in Fe₂(L₁)₂₄·2H₂O

This solvent-dependent behavior underscores the role of solvent coordination in stabilizing transient geometries.

Role of Counterion Engineering in Stabilizing Metastable Geometries

The BF₄⁻ anion’s coordination mode (inner-sphere vs. outer-sphere) critically impacts complex stability and electronic properties.

Inner-Sphere vs. Outer-Sphere Coordination

In Au(PR₃)(alkyne) complexes, BF₄⁻ exhibits dynamic coordination behavior:

| Coordination Mode | Key Features | Structural Impact |

|---|---|---|

| Inner-sphere | B–F bond elongation (1.495 Å vs. 1.38 Å) | Enhanced Lewis acidity of Au center |

| Outer-sphere | Tetrahedral BF₄⁻ geometry preserved | Reduced steric hindrance |

NMR studies reveal an equilibrium between these states in solution, with activation parameters (ΔG‡ ≈ 17.4 kcal/mol) suggesting rapid interconversion.

Stabilization of High-Spin States

BF₄⁻ counterions enable isolation of high-spin Fe²⁺ complexes through weak-field coordination. Examples include:

- Fe(teec)₆₂: Monoclinic P2₁/c symmetry with two symmetry-equivalent Fe²⁺ centers in high-spin state.

- Fe(PMAT)₂₄·DMF: Dinuclear complex with mixed spin states (low-spin/high-spin) trapped below 200 K.

| Complex | Spin State | Magnetic Moment (μB) | SCO Behavior |

|---|---|---|---|

| Fe(Htrz)₂(trz) | High-spin | ~4.5 | None observed |

| Fe(PMAT)₂₄·DMF | Mixed | Variable | Temperature-dependent |

Iron(II) tetrafluoroborate has emerged as a versatile Lewis acid catalyst in organic synthesis, offering an environmentally benign alternative to traditional heavy metal catalysts [3] [21]. The compound's tetrafluoroborate anion functions as a weakly coordinating counterion, allowing the iron(II) center to interact effectively with organic substrates while maintaining catalytic activity [29]. This earth-abundant metal catalyst has demonstrated remarkable efficiency across multiple organic transformation pathways, particularly in carbon-carbon bond formation and stereoselective synthesis [21] [35].

Lewis Acid Catalysis in Carbonyl-Ene Cyclization Processes

Iron(II) tetrafluoroborate demonstrates exceptional performance as a Lewis acid catalyst in carbonyl-ene reactions, representing the first documented use of an iron(II) Lewis acid for this transformation with ethyl trifluoropyruvate [3]. The catalyst operates through coordination of the iron(II) center to the carbonyl oxygen atoms, activating the electrophilic substrate toward nucleophilic attack by the alkene component [3] [5].

In intermolecular carbonyl-ene reactions, iron(II) tetrafluoroborate hexahydrate catalyzes the reaction between various 1,1-disubstituted alkenes and ethyl trifluoropyruvate under mild conditions [3]. The catalyst system achieves homoallylic alcohol products in yields ranging from 36 to 87 percent using five mol percent catalyst loading [3]. Anhydrous iron(II) tetrafluoroborate, generated in situ from iron(II) chloride and silver tetrafluoroborate, demonstrates superior catalytic efficiency compared to the hexahydrate form, affording product yields up to 87 percent [3].

| Substrate Type | Yield Range (%) | Reaction Conditions |

|---|---|---|

| α-Methylstyrene derivatives | 60-87 | 5 mol% catalyst, 48 h, room temperature |

| Aliphatic 1,1-disubstituted alkenes | 36-75 | 5 mol% catalyst, 48 h, room temperature |

| Aromatic alkenes with electron-donating groups | 75-83 | 5 mol% catalyst, 48 h, room temperature |

| Aromatic alkenes with electron-withdrawing groups | 54-68 | 5 mol% catalyst, 48 h, room temperature |

The mechanistic pathway involves bidentate coordination of iron(II) to the trifluoropyruvate substrate, followed by alkene approach and subsequent carbon-carbon bond formation [3]. Solvent optimization studies reveal dichloromethane as the optimal reaction medium, while polar coordinating solvents such as acetonitrile and tetrahydrofuran completely inhibit the reaction [3].

For intramolecular cyclization processes, iron(II) tetrafluoroborate effectively catalyzes the conversion of (S)-citronellal to isopulegol derivatives [3]. The reaction proceeds with a 70:30 trans to cis ratio, yielding 45 percent (+)-isopulegol and 25 percent (-)-neo-isopulegol under optimized conditions [3]. This transformation represents a valuable synthetic route to (-)-menthol precursors, demonstrating the catalyst's utility in natural product synthesis [3].

The electronic properties of substituents significantly influence reaction outcomes, with electron-donating groups on aromatic alkenes generally providing higher yields compared to electron-withdrawing substituents [3]. Steric hindrance also plays a crucial role, as ortho-substituted aromatic alkenes demonstrate reduced reactivity compared to para-substituted analogs [3].

Asymmetric Transfer Hydrogenation Mediated by Chiral Iron Complexes

Iron(II) tetrafluoroborate serves as a crucial precursor in the synthesis of chiral iron complexes for asymmetric transfer hydrogenation reactions [13] [17]. The tetrafluoroborate counterion's weak coordination properties facilitate ligand exchange reactions, enabling the formation of highly active asymmetric catalysts [13] [17].

The synthesis of trans-{amine(imine)diphosphine}chlorocarbonyliron(II) tetrafluoroborate complexes involves template assembly on iron(II) tetrafluoroborate hexahydrate [13] [17]. These precatalysts demonstrate exceptional performance in the asymmetric transfer hydrogenation of ketones and imines, achieving turnover numbers exceeding 1000 in many cases [13] [17].

| Substrate Class | Enantiomeric Excess (%) | Yield (%) | Turnover Number |

|---|---|---|---|

| Acetophenone derivatives | 85-95 | 90-99 | 800-1200 |

| Aromatic ketones | 80-94 | 85-98 | 600-1000 |

| Aliphatic ketones | 75-88 | 80-95 | 400-800 |

| N-alkyl imines | 88-99 | 85-97 | 500-900 |

The asymmetric reduction mechanism involves initial activation of the iron(II) tetrafluoroborate precatalyst through formic acid coordination, followed by hydride transfer to the prochiral substrate [13] [17]. The chiral ligand environment imposed by the tetradentate phosphine-amine framework controls the stereochemical outcome of the reduction [13] [17].

Chiral iron complexes derived from iron(II) tetrafluoroborate demonstrate remarkable substrate scope, effectively reducing both aromatic and aliphatic ketones to the corresponding secondary alcohols with high enantioselectivity [13] [17]. The catalyst system operates under mild conditions using formic acid as the hydrogen source, avoiding the need for high-pressure hydrogen gas [13] [17].

Recent developments have extended the application to N-alkyl imine reduction, overcoming the traditional limitation to activated substrates [19]. Iron(II) tetrafluoroborate-derived catalysts achieve up to 99 percent enantiomeric excess in the hydroboration of N-alkyl imines, matching the performance of precious metal catalysts [19].

The decomposition pathways of these asymmetric transfer hydrogenation catalysts have been thoroughly investigated, revealing the formation of iron complexes with amido donors and carbon-carbon bonds on the diamine backbone [14]. Understanding these deactivation mechanisms has enabled the development of more robust catalyst systems with extended operational lifetimes [14].

Mechanistic Studies of Carbon-Carbon Bond Formation Pathways

Comprehensive mechanistic investigations of iron(II) tetrafluoroborate-catalyzed reactions have revealed detailed pathways for carbon-carbon bond formation [20] [22] [36]. The catalyst operates through multiple mechanistic manifolds depending on the specific transformation and reaction conditions [20] [22] [36].

In carbonyl-ene reactions, computational and experimental studies support a Lewis acid activation mechanism where iron(II) coordinates to the carbonyl oxygen atoms of the electrophilic substrate [3] [22]. The activation process involves bidentate coordination, significantly increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alkene component [3]. Control experiments using 2,2,6,6-tetramethyl-1-piperidinyloxy as a radical scavenger indicate partial involvement of radical intermediates, with yields decreasing from 83 to 43 percent in the presence of the radical trap [3].

Density functional theory calculations have elucidated the energy profiles for iron-catalyzed carbon-carbon coupling reactions [23] [38]. The carbon-carbon coupling step typically represents the potential-determining step, with free energy changes ranging from 0.22 to 1.08 electron volts depending on the substrate and catalyst system [23]. The electronic structure analysis reveals that the d-band center positions of iron atoms significantly influence the activation barriers for carbon-carbon bond formation [23].

| Reaction Type | Rate-Determining Step | Activation Energy (kJ/mol) | Mechanism Type |

|---|---|---|---|

| Carbonyl-ene cyclization | C-C bond formation | 65-85 | Lewis acid activation |

| Decarboxylative coupling | CO₂ extrusion | 45-70 | Radical pathway |

| Cross-coupling reactions | Reductive elimination | 55-90 | Organometallic cycle |

| Transfer hydrogenation | Hydride transfer | 25-45 | Concerted mechanism |

In decarboxylative carbon-carbon bond formation reactions, iron(II) tetrafluoroborate-related complexes operate through photochemical activation pathways [20]. The mechanism involves initial coordination of carboxylic acid substrates to iron(III) species, followed by photoexcitation and intramolecular charge transfer to generate reduced iron(II) and carboxyl radicals [20]. Subsequent carbon dioxide extrusion produces alkyl radicals that react with Michael acceptors to form carbon-carbon bonds [20].

The role of Lewis acid co-catalysts in enhancing iron-catalyzed reactions has been extensively studied [2] [39]. Mechanistic investigations demonstrate that lithium tetrafluoroborate and related Lewis acids facilitate product extrusion steps by disrupting intramolecular hydrogen bonding interactions [2] [39]. This Lewis acid assistance raises turnover numbers by more than an order of magnitude in carbon dioxide hydrogenation reactions [2] [39].

Counterion effects play a crucial role in determining catalytic activity, with tetrafluoroborate demonstrating superior performance compared to other weakly coordinating anions [36] [26]. The counterion's ability to dissociate and generate coordinatively unsaturated iron centers while providing nucleophilic fluoride for catalyst activation represents a key mechanistic feature [36]. Stoichiometric studies confirm the formation of hydridic boronate complexes through fluoride reaction with hydroborane reagents, leading to reductive activation of iron precatalysts [36].

Solvent-Dependent Thermal Transition Profiles in Fe(L)₂₂ Complexes

The thermal spin-crossover behavior of Iron(II) tetrafluoroborate complexes exhibits profound sensitivity to solvent environments, representing a critical parameter in understanding the cooperative phenomena that govern these bistable molecular systems [1] [2] [3]. The tetrafluoroborate anion, owing to its weakly coordinating nature and symmetrical charge distribution, provides an ideal counterion for investigating solvent-dependent spin-state transitions [4] [5].

In Fe(L)₂₂ complexes where L represents various tridentate ligands such as 2,6-dipyrazol-1-yl-4-hydroxymethylpyridine, the presence of lattice solvent molecules fundamentally alters the thermal transition profiles [2] [3]. Solvent-free systems typically demonstrate gradual spin transitions with transition temperatures around 240-271 K, while solvated analogues exhibit sharper transitions with enhanced cooperativity [6] [7]. The solvent-dependent behavior manifests through multiple mechanisms including direct coordination effects, lattice stabilization, and intermolecular hydrogen bonding networks.

Detailed crystallographic analyses reveal that acetone and propylene carbonate solvates of Fe(L)₂₂ complexes exhibit fundamentally different thermal behaviors [8]. The acetone solvate demonstrates a relatively low transition temperature of approximately 178 K with minimal thermal hysteresis, while the propylene carbonate analogue remains trapped in the low-spin state across the entire temperature range studied [8]. These differences arise from the distinct intermolecular interaction patterns: acetone molecules distribute individually throughout the crystal lattice, while propylene carbonate forms dimeric arrangements that significantly influence the spin-state energetics.

The solvent-dependent transition profiles demonstrate remarkable sensitivity to the nature of the coordinating solvent molecules. Systems containing polar aprotic solvents such as acetonitrile exhibit transition temperatures that are systematically shifted by 20-40 K compared to their solvent-free counterparts [6] [9]. This temperature shift correlates directly with the dielectric constant of the solvent, indicating that electrostatic interactions between the charged complex cations and the surrounding solvent environment play a crucial role in determining the relative stability of high-spin and low-spin states.

Lattice Site-Specific Spin State Bistability Mechanisms

The cooperative phenomena in Iron(II) tetrafluoroborate spin-crossover systems arise from intricate lattice site-specific mechanisms that govern the bistable nature of these molecular materials [10] [11] [12]. The tetrafluoroborate anion matrix provides a unique crystallographic environment where individual Fe(II) centers can exist in distinct coordination environments, leading to site-specific spin-state preferences and complex transition behaviors.

Crystallographic studies of Fe(L)₂₂ complexes reveal the presence of multiple independent Fe(II) sites within the asymmetric unit, each exhibiting distinct spin-crossover characteristics [13] [14]. These sites experience different degrees of lattice compression and expansion during thermal cycling, resulting in a heterogeneous distribution of spin states across the crystal structure. The cooperative interactions between neighboring Fe(II) centers occur through elastic coupling mechanisms, where the volume change associated with spin-state switching at one site influences the spin-state preference at adjacent sites.

The bistability mechanisms in these systems are fundamentally governed by the competition between intramolecular ligand field effects and intermolecular cooperative interactions [15] [16]. The tetrafluoroborate counterions create a relatively rigid anionic framework that transmits mechanical stress throughout the crystal lattice during spin-state transitions. This stress propagation leads to the formation of cooperative domains where clusters of Fe(II) centers undergo concerted spin-state switching, resulting in the characteristic abrupt transitions and thermal hysteresis observed in these materials.

The lattice site-specific behavior is particularly pronounced in polymorphic modifications of Fe(L)₂₂ complexes [13] [14]. Different polymorphs exhibit distinct packing arrangements that lead to variations in the cooperative interaction strength and the resulting spin-crossover profiles. For instance, triclinic polymorphs often display two-step transitions reflecting the presence of crystallographically distinct Fe(II) sites, while tetragonal modifications typically show single-step transitions due to the higher symmetry and equivalent Fe(II) environments.

Elastic coupling calculations based on density functional theory reveal that the cooperative interaction parameter in Iron(II) tetrafluoroborate systems ranges from 2-4 kJ/mol, which is sufficient to generate the observed thermal hysteresis and abrupt transition behavior [11] [17]. The site-specific nature of these interactions means that the spin-crossover transition does not occur uniformly throughout the crystal but rather proceeds through the nucleation and growth of high-spin or low-spin domains.

Light-Induced Excited Spin State Trapping (LIESST) Dynamics

The Light-Induced Excited Spin State Trapping phenomenon in Iron(II) tetrafluoroborate complexes represents a sophisticated photomagnetic process that enables optical control of molecular spin states at low temperatures [2] [18] [19] [20]. The LIESST effect in these systems involves the photoexcitation of Fe(II) centers from their low-spin ground state to metastable high-spin states, which can be trapped at temperatures below the characteristic LIESST temperature limit.

The LIESST dynamics in Fe(L)₂₂ complexes exhibit strong wavelength dependence, with maximum efficiency observed for green light irradiation at 532 nm [19] [21]. The photoexcitation process involves initial population of metal-to-ligand charge transfer states, followed by rapid intersystem crossing to the high-spin ligand field states [19] [22]. The efficiency of this process decreases systematically with increasing wavelength, reflecting the reduced overlap between the excitation energy and the relevant electronic transitions.

The mechanistic pathway for LIESST in Iron(II) tetrafluoroborate systems involves multiple electronic excited states. Following photoexcitation with visible light, the system undergoes ultrafast intersystem crossing from the initially populated singlet metal-to-ligand charge transfer state to triplet ligand field states [23] [19]. The competing relaxation pathways from these triplet states determine whether the system returns to the low-spin ground state or becomes trapped in the metastable high-spin state.

Temperature-dependent LIESST studies reveal characteristic critical temperatures below which the photoinduced high-spin state becomes metastable [24] [21]. These LIESST temperatures typically range from 20-45 K for Iron(II) tetrafluoroborate complexes, depending on the specific ligand environment and crystal packing effects. The thermal relaxation from the photoinduced high-spin state to the low-spin ground state follows first-order kinetics with activation energies of 200-400 cm⁻¹.

The cooperative nature of LIESST in these systems manifests through the ability of photoexcited Fe(II) centers to influence the spin-state switching of neighboring centers through elastic coupling mechanisms [24] [25]. This cooperative photoexcitation can lead to avalanche-like conversion processes where the photoinduced spin-state change propagates throughout the crystal via intermolecular interactions. The efficiency of this cooperative process depends strongly on the strength of the elastic coupling interactions and the degree of structural reorganization associated with the spin-state transition.

Reverse-LIESST experiments, involving the optical conversion from the high-spin state back to the low-spin state using near-infrared irradiation, demonstrate the bidirectional nature of the photomagnetic switching in these systems [24] [25]. The reverse process typically requires longer wavelength irradiation and exhibits lower quantum efficiency compared to the forward LIESST process, reflecting the different electronic structure and relaxation pathways involved in the two directions of photoconversion.

The practical implications of LIESST dynamics in Iron(II) tetrafluoroborate systems extend to potential applications in molecular photonic devices and optical data storage materials. The combination of thermal bistability and photomagnetic switching capabilities makes these systems particularly attractive for the development of multifunctional molecular switches that can be controlled by both temperature and light stimuli [26] [27].